molecular formula C14H12O2S B3388978 4-Methyl-2-(phenylsulfanyl)benzoic acid CAS No. 90133-36-1

4-Methyl-2-(phenylsulfanyl)benzoic acid

Cat. No.: B3388978
CAS No.: 90133-36-1
M. Wt: 244.31 g/mol
InChI Key: PREFCHUEVYJUBS-UHFFFAOYSA-N
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Description

4-Methyl-2-(phenylsulfanyl)benzoic acid is a chemical compound with the CAS Number: 90133-36-1 . It has a molecular weight of 244.31 . It is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C14H12O2S/c1-10-7-8-12(14(15)16)13(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have.

Scientific Research Applications

Metabolism in Antidepressants

4-Methyl-2-(phenylsulfanyl)benzoic acid has been studied in the context of antidepressant metabolism. The novel antidepressant Lu AA21004 is metabolized into various compounds including a benzoic acid derivative similar to this compound. This metabolism involves enzymes like CYP2D6 and CYP2C9, highlighting the role of this compound derivatives in drug metabolism studies (Hvenegaard et al., 2012).

EP1 Receptor Antagonists

Research has identified 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid as a functional antagonist selective for the EP1 receptor subtype. Modifications of the phenyl-sulfonyl moiety, which is structurally related to this compound, showed optimized antagonist activity and in vivo activity, contributing to the understanding of receptor interactions in drug development (Naganawa et al., 2006).

Synthesis and Application in Drug Development

This compound and its derivatives have been synthesized for use in the preparation of cardiotonic drugs like Sulmazole and Isomazole. The synthesis processes offer insights into the production of medically significant compounds (Lomov, 2019).

Bio-Potent Sulfonamides

The synthesis of 4-(substituted phenylsulfonamido)benzoic acids, structurally related to this compound, has been explored for their antimicrobial properties. These compounds demonstrate the potential of benzoic acid derivatives in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Chemistry of Difluoromethyl Ketones

The study of [Difluoro(phenylsulfanyl)methyl]trimethylsilane, which is structurally related to this compound, adds to the understanding of nucleophilic addition reactions in organic chemistry. This research is relevant for developing methodologies in synthetic chemistry (Phetcharawetch et al., 2017).

Pharmacokinetics in Medicinal Chemistry

The pharmacokinetics of benzoic acid derivatives, including this compound, have been explored to understand their distribution and bioavailability in medical applications. This research is crucial for drug design and development (Xu et al., 2020).

Liquid Crystal Intermediates

This compound derivatives have been synthesized as intermediates in the production of liquid crystals, indicating their importance in material science and technology (Qing, 2000).

Properties

IUPAC Name

4-methyl-2-phenylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-10-7-8-12(14(15)16)13(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREFCHUEVYJUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294857
Record name 4-Methyl-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90133-36-1
Record name 4-Methyl-2-(phenylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90133-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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